molecular formula C11H8N2O2 B170348 methyl 6-cyano-1H-indole-2-carboxylate CAS No. 104291-83-0

methyl 6-cyano-1H-indole-2-carboxylate

Cat. No.: B170348
CAS No.: 104291-83-0
M. Wt: 200.19 g/mol
InChI Key: VDOVWALYWVUEQR-UHFFFAOYSA-N
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Description

Methyl 6-cyano-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is a white or slightly yellow solid with a distinct odor. It is soluble in organic solvents such as dimethylformamide, methanol, and dichloromethane .

Scientific Research Applications

Methyl 6-cyano-1H-indole-2-carboxylate has diverse applications in scientific research, including:

Safety and Hazards

“Methyl 6-cyano-1H-indole-2-carboxylate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-cyano-1H-indole-2-carboxylate typically involves the reaction of indole with methyl cyanoformate. The reaction conditions can be controlled by adjusting the temperature and the molar ratio of the reactants .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyano-1H-indole-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different substituents onto the indole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-cyano-1H-indole-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 6-cyano-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-15-11(14)10-5-8-3-2-7(6-12)4-9(8)13-10/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOVWALYWVUEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427997
Record name methyl 6-cyano-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104291-83-0
Record name methyl 6-cyano-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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